6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound that features a unique combination of an indole structure and a boron-containing dioxaborolane moiety. This compound is recognized for its potential applications in medicinal chemistry and materials science due to the reactivity of the boron atom and the biological significance of indole derivatives.
The compound can be synthesized through various methods involving indole derivatives and boron reagents. Notably, it has been referenced in studies focusing on indazole derivatives and their pharmacological properties, indicating its relevance in ongoing research in organic synthesis and drug development .
6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole belongs to the class of indole derivatives. Indoles are bicyclic compounds consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The incorporation of the dioxaborolane group introduces unique chemical properties that can enhance the compound's reactivity and solubility.
The synthesis of 6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves several steps:
The synthesis often utilizes techniques such as:
The molecular structure of 6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can be represented as follows:
This formula indicates that the compound contains 15 carbon atoms, 20 hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms.
The molecular weight is approximately 257.14 g/mol . The compound exhibits unique electronic properties due to the presence of both the indole and dioxaborolane groups.
6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can participate in various chemical reactions typical for indoles and boron compounds:
Reactions involving this compound are typically monitored using techniques like high-performance liquid chromatography to determine yields and purity.
The mechanism of action for 6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole primarily involves:
Studies have shown that modifications to both the indole core and the boron group can significantly influence biological activity and selectivity .
6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is typically a solid at room temperature with varying solubility in organic solvents depending on its specific formulation.
Key chemical properties include:
Relevant data from studies indicate that this compound maintains stability under a range of pH levels but may undergo degradation when exposed to strong acids or bases .
6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has potential applications in:
Research continues to explore its efficacy as an intermediate in synthesizing more complex organic molecules .
Boronate esters, characterized by their boron atoms linked to two oxygen atoms in an ester configuration, serve as versatile intermediates and bioactive pharmacophores in pharmaceutical development. Their exceptional value stems from three key attributes: metabolic stability imparted by the boronate moiety, enhanced water solubility compared to boronic acids, and the ability to participate in reversible covalent interactions with biological targets. These interactions often involve the formation of tetrahedral adducts with nucleophilic residues (e.g., serine, threonine, histidine) in enzyme active sites, enabling potent and selective inhibition [2] [5].
Table 1: Pharmacological Mechanisms of Representative Boron-Containing Drugs
Drug Name | Therapeutic Application | Molecular Target | Mechanism of Action |
---|---|---|---|
Bortezomib | Multiple myeloma | 26S proteasome β5 subunit | Reversible inhibition of chymotrypsin-like proteolytic activity |
Tavaborole | Onychomycosis | Fungal leucyl-tRNA synthetase | Inhibition of protein synthesis via tRNA charging disruption |
Crisaborole | Atopic dermatitis | Phosphodiesterase-4 (PDE-4) | Increased intracellular cAMP; reduced inflammation |
Vaborbactam | Gram-negative infections | Serine β-lactamases | Covalent inhibition restoring β-lactam antibiotic efficacy |
Ganfeborole (GSK3036656) | Tuberculosis (Phase II) | M. tuberculosis leucyl-tRNA synthetase | Selective inhibition of bacterial protein synthesis |
The clinical success of boronate esters spans diverse therapeutic areas. In oncology, bortezomib inhibits the 26S proteasome by forming a reversible transition state complex with the catalytic threonine residue, disrupting protein homeostasis in malignant cells [5]. Antimicrobial applications are exemplified by tavaborole, which inhibits fungal leucyl-tRNA synthetase (LeuRS) through a unique reaction where the boron atom forms a covalent adduct with tRNA's adenosine monophosphate (Ade76) at the editing site, thereby blocking protein synthesis [5] [6]. Similarly, the investigational benzoxaborole ganfeborole (GSK3036656) selectively targets Mycobacterium tuberculosis LeuRS with remarkable potency (IC₅₀ = 0.20 µM; MIC = 0.08 µM against H37Rv strains), demonstrating the potential of boron heterocycles in addressing drug-resistant tuberculosis [6]. Boron's metallomimetic properties also enable interactions with metalloenzymes, as seen with crisaborole, where boron chelates zinc and magnesium ions in the phosphodiesterase-4 (PDE-4) active site, leading to increased cAMP levels and reduced inflammatory cytokine production [5].
The fusion of indole scaffolds with boronate esters creates hybrid architectures with synergistic biological potential. Indole, a privileged heterocycle in medicinal chemistry, serves as a versatile pharmacophore due to its prevalence in natural products (e.g., tryptophan, serotonin, auxins) and its ability to engage in diverse molecular interactions through hydrogen bonding, π-stacking, and hydrophobic contacts [4] [7]. The incorporation of boronate esters at strategic positions on the indole ring significantly expands the chemical space for drug discovery by introducing novel mechanisms of action and enhancing target selectivity. 6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 912332-45-7, C₁₅H₂₀BNO₂, MW: 257.14) exemplifies this approach, featuring a pinacol-protected boronate ester at the C2 position and a methyl group at C6 [1].
Table 2: Synthetic Applications of Indole-Boronate Hybrids
Synthetic Method | Key Features | Products Obtained | Reference |
---|---|---|---|
1,2-Metallate Rearrangement | Transition metal-free; multicomponent reaction; broad substrate scope | 2,3-Diarylindoles, indolines | [3] |
Miyaura Borylation | Palladium-catalyzed; functional group tolerance; high yields | Arylboronic esters/indole hybrids | [6] |
Direct Amidation Coupling | EDC/HATU-mediated; versatile linkage to pharmacophores | Boron-containing amide derivatives | [6] |
Wohl–Ziegler Bromination/Cyclization | Tandem bromination/oxaborole ring closure; builds benzoxaborole-indole hybrids | Fused heterocyclic systems | [6] |
The structural features of 6-methyl-2-(pinacolboronate)-1H-indole confer distinct advantages in synthetic and medicinal chemistry. The electron-rich indole nucleus enables electrophilic substitutions, while the sterically shielded boronate ester at C2 provides stability against protodeboronation and enables selective Suzuki-Miyaura cross-coupling reactions without requiring N-protection [1] [3]. The methyl group at C6 enhances lipophilicity and may influence metabolic stability. This compound adopts a nearly planar conformation (confirmed by SMILES: CC1C=CC2C=C(NC=2C=1)B1OC(C)(C)C(C)(C)O1), facilitating interactions with flat biological targets like enzyme active sites and nucleic acids [1]. Its physicochemical properties (MW 257.14, moderate logP) align with Lipinski's guidelines for drug-like molecules, suggesting favorable absorption and distribution profiles [1] [4].
The synthetic versatility of this boronate ester is demonstrated in transition metal-free multicomponent reactions. Recent advances showcase its participation in 1,2-metalate rearrangements when treated with lithiated indoles, boronic esters, pyridines, and ethyl chloroformate, enabling direct access to pharmacologically valuable 2,3-diarylindoles and indolines under mild conditions [3]. This methodology accommodates diverse substitution patterns, including alkyl and aryl boronic esters, substituted pyridines, quinolines, and isoquinolines, enabling the construction of complex molecular architectures that would be challenging to synthesize through traditional cross-coupling approaches. Gram-scale syntheses further underscore its utility in preparing bioactive indole derivatives for drug discovery programs [3].
Biological screening has revealed promising antifungal activities for structurally related indole-boronate hybrids. Compound 34 (structurally analogous to 6-methyl-2-boronate indole derivatives) exhibits potent inhibition against dermatophytes Trichophyton rubrum (MIC₉₀ = 42.0 μM) and Trichophyton mentagrophytes (MIC₉₀ = 21.0 μM), comparable to the reference drug tavaborole [6]. This activity profile suggests potential applications in developing novel antifungal agents targeting nail and skin infections. The mechanism likely involves inhibition of essential fungal enzymes through boron-mediated interactions, potentially mimicking the LeuRS inhibition observed with tavaborole, although target validation studies specific to these indole hybrids are ongoing [5] [6].
Table 3: Standard Chemical Identifiers for 6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Identifier Type | Value |
---|---|
Systematic Name | 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
CAS Registry Number | 912332-45-7 |
Molecular Formula | C₁₅H₂₀BNO₂ |
Molecular Weight | 257.14 g/mol |
SMILES | CC1C=CC2C=C(NC=2C=1)B1OC(C)(C)C(C)(C)O1 |
InChI | InChI=1S/C15H20BNO2/c1-10-6-7-11-9-13(17-12(11)8-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 |
InChI Key | DJFGVVLVJWDLJI-UHFFFAOYSA-N |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: